(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
Description
(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide (CAS: 865479-71-6) is the R-enantiomer of a key intermediate in the synthesis of rivaroxaban, a direct Factor Xa inhibitor used clinically as an anticoagulant . Its molecular formula is C₁₉H₁₈ClN₃O₅S (MW: 435.88), featuring a thiophene-2-carboxamide core substituted with a chloro group at position 5, a 3-oxomorpholino phenyl group, and a 2-oxooxazolidin-5-yl methyl moiety . The R-configuration is critical for its biological activity, as enantiomeric purity influences binding affinity to Factor Xa .
Properties
Molecular Formula |
C19H18ClN3O5S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)23(10-14-9-21-19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,26)/t14-/m1/s1 |
InChI Key |
YBKACJBJPNLSGG-CQSZACIVSA-N |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N(C[C@H]3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N(CC3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Carboxylic Acid Derivatives
The most straightforward approach involves direct coupling between 5-chlorothiophene-2-carboxylic acid derivatives and the aminomethyl oxazolidinone intermediate. In a representative procedure, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one reacts with methyl-5-chlorothiophene-2-carboxylate under inert conditions at 120°C for 48 hours. Post-reaction, acetic acid is added to solubilize impurities, followed by charcoal treatment and recrystallization to achieve >99% purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 81–90% |
| Purity (HPLC) | 99.96% |
| Reaction Time | 48 hours |
| Temperature | 120°C |
This method avoids toxic solvents but requires prolonged heating, posing challenges for energy efficiency.
Acylation with 5-Chlorothiophene-2-Carbonyl Chloride
Acylation of the aminomethyl intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride with 5-chlorothiophene-2-carbonyl chloride is widely reported. The reaction proceeds in acetone/water mixtures using sodium carbonate as a base, achieving yields up to 90%. Critically, the use of 1-methylimidazole as a solvent and base eliminates the need for inorganic bases, simplifying purification.
Optimized Conditions:
- Solvent: 1-Methylimidazole
- Temperature: 55–120°C
- Workup: Extraction with dichloromethane, followed by flash chromatography (CH₂Cl₂/MeOH 95:5).
Challenges:
- Residual 1-methylimidazole removal requires multiple washes.
- Stereochemical integrity at the oxazolidinone chiral center must be preserved.
Protection/Deprotection Strategies
To mitigate side reactions, temporary protection of the amine group is employed. tert-Butyl and tert-octyl groups are introduced via reaction with tert-butylamine or tert-octylamine, followed by acylation and acidic deprotection. For example:
- Protection:
- Acylation:
- Deprotection:
Yield Comparison:
| Protecting Group | Yield After Deprotection |
|---|---|
| tert-Butyl | 75% |
| tert-Octyl | 55% |
This method enhances regioselectivity but adds synthetic steps.
Ring-Opening Reactions Under Acidic Conditions
Alternative pathways involve ring-opening of oxazolidinone intermediates. A Chinese patent describes treating rivaroxaban oxazolidine with HCl to yield the title compound via nucleophilic attack at the oxazolidinone carbonyl.
Conditions:
Outcome:
Comparative Analysis of Methods
Industrial-Scale Considerations
- Solvent Recovery: Methods using 1-methylimidazole or toluene face challenges in solvent recycling due to high boiling points.
- Crystallization: Acetic acid recrystallization offers high purity but requires corrosion-resistant equipment.
- Regulatory Compliance: Residual solvents (e.g., 1-methylimidazole) must be <10 ppm per ICH guidelines.
Stereochemical Control
The (R)-configuration at the oxazolidinone chiral center is critical for biological activity. Asymmetric synthesis strategies include:
- Chiral Auxiliaries: Use of (S)-3-aminopropane-1,2-diol to set stereochemistry.
- Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic intermediates.
Enantiomeric Excess (ee):
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Antithrombotic Activity
One of the primary applications of this compound is as an antithrombotic agent. It is structurally related to rivaroxaban, which is a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. The mechanism of action involves the inhibition of thrombin generation, thereby preventing thrombus formation.
Case Study : Research has demonstrated that derivatives like (R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exhibit potent anticoagulant effects comparable to rivaroxaban. Studies indicated that these compounds can effectively reduce clot formation in various animal models, showcasing their potential as therapeutic agents in managing thromboembolic disorders .
Antiviral Activity
Recent studies have identified this compound's effectiveness against viral infections, particularly foot-and-mouth disease virus (FMDV). It has been shown to inhibit viral replication with low cytotoxicity.
Experimental Findings :
- EC50 Values : Various synthesized thiophene carboxamide compounds demonstrated EC50 values ranging from 0.076 μM to 0.120 μM against FMDV, indicating strong antiviral activity .
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| PJW 1 | 0.083 | 283.5 |
| PJW 2 | 0.076 | 886.3 |
| PJW 6 | 0.094 | 804.5 |
| PJW 7 | 0.120 | 306.5 |
These findings suggest that this compound could be developed into a viable treatment option for FMDV, especially in veterinary medicine .
Mechanistic Insights
The mechanism underlying the antiviral activity involves the disruption of viral replication processes at a cellular level, which has been confirmed through plaque reduction assays on BHK-21 cells infected with FMDV . The compound's ability to maintain low toxicity levels while effectively inhibiting viral activity highlights its therapeutic potential.
Mechanism of Action
The mechanism of action of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of stable complexes that alter the function of the target molecules.
Comparison with Similar Compounds
Rivaroxaban Desmorpholinone Analog (CAS: 936232-22-3)
- Molecular Formula : C₁₇H₁₈ClN₃O₄S (MW: 395.86).
- Key Differences: The 3-oxomorpholino group is replaced with a 2-hydroxyethylamino substituent.
- Implications: Reduced molecular weight improves solubility but may decrease target binding due to loss of the morpholino ring’s hydrogen-bonding capacity . Likely shorter metabolic half-life compared to the parent compound.
Rivaroxaban Related Compound J (CAS: 1632463-24-1)
- Molecular Formula : C₃₈H₃₆Cl₂N₆O₁₀S₂ (MW: 1066.68).
- Key Differences: A dimeric structure with two thiophene-2-carboxamide units linked via a 2-oxo-2-[amino]ethoxy bridge.
- Implications: Significantly larger size reduces oral bioavailability and membrane permeability . Potential for dual-target inhibition, though pharmacokinetic challenges limit therapeutic utility.
(S)-Enantiomer (CAS: 366789-02-8)
- Molecular Formula : C₁₉H₁₈ClN₃O₅S (MW: 435.88).
- Key Differences: Stereochemical inversion at the oxazolidinone chiral center.
- Implications :
Nitroso Derivative (Unnamed, CAS N/A)
- Structure: 5-chloro-N-(2-hydroxy-3-(nitroso(4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide.
- Key Differences : Introduction of a nitroso group on the propylamine side chain.
- Likely unsuitable for therapeutic use without further derivatization.
Tetrazole-Containing Analog (CAS: 1396849-14-1)
- Molecular Formula : C₁₈H₁₇ClN₆O₄S (MW: 448.9).
- Key Differences: Incorporation of a tetrazole ring and a morpholino-2-oxoethyl group.
- Implications :
Comparative Data Table
Research Findings and Implications
- Stereochemistry Matters : The R-enantiomer exhibits superior anticoagulant activity due to optimal spatial alignment with Factor Xa’s active site .
- Prodrug vs. Active Metabolite: The target compound serves as a prodrug, requiring metabolic activation to release rivaroxaban, whereas analogs like the desmorpholinone derivative lack this prodrug functionality .
- Structural Trade-offs: Larger derivatives (e.g., Compound J) face bioavailability challenges, while smaller analogs (e.g., desmorpholinone) sacrifice potency for solubility .
Biological Activity
(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, a thiophene-based compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and experimental data.
The compound has a molecular formula of and a molecular weight of approximately 435.88 g/mol. It is characterized by the presence of a thiophene ring, which is known for its aromatic properties and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . A study demonstrated that related thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines, particularly Hep3B hepatocellular carcinoma cells. The most active compounds in this series showed IC50 values ranging from 5.46 to 12.58 µM, indicating potent activity against cancer cell viability .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Disruption of tubulin polymerization |
| 2e | Hep3B | 12.58 | Induction of cell cycle arrest (G2/M) |
| St.1 | Hep3B | 23 | Inhibition of spheroid formation |
The mechanism of action involves the inhibition of tubulin polymerization, similar to established chemotherapeutics like Combretastatin A-4 (CA-4). The interaction with tubulin has been confirmed through molecular docking studies, which revealed stable binding conformations .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A related study assessed various thiophene derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The derivatives exhibited significant antibacterial effects, with some showing activity indices comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacteria | Activity Index (%) |
|---|---|---|
| 7b | E. coli | 83.3 |
| 7b | P. aeruginosa | 82.6 |
The structural modifications on the thiophene ring were found to enhance hydrophilicity and bioactivity, contributing to improved antimicrobial efficacy .
Antioxidant Properties
The antioxidant activity of thiophene derivatives has also been investigated. Compounds were evaluated using the ABTS assay, revealing that certain derivatives exhibited substantial antioxidant capacity, comparable to ascorbic acid .
Table 3: Antioxidant Activity of Thiophene Derivatives
| Compound | % Inhibition (ABTS) |
|---|---|
| 7a | 62.0 |
| 3a | 54.9 |
Case Studies
A case study focused on a series of synthesized thiophene carboxamide derivatives demonstrated their effectiveness against colon cancer cells through both in vitro and in silico methods. The study employed density functional theory (DFT) calculations to predict binding affinities and interactions with target proteins, further supporting the biological relevance of these compounds in cancer therapy .
Q & A
Q. What synthetic strategies are effective for preparing (R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide?
- Methodology : Multi-step synthesis involving: (i) Formation of the oxazolidinone ring via cyclization of precursor amines with carbonyl reagents (e.g., carbonyldiimidazole) under anhydrous conditions. (ii) Functionalization of the phenyl ring with 3-oxomorpholine using Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). (iii) Thiophene-2-carboxamide coupling via nucleophilic substitution or amide bond formation, optimized with coupling agents like HATU/DIPEA in DMF .
- Key Considerations : Stereochemical control (R-configuration) during oxazolidinone synthesis requires chiral auxiliaries or asymmetric catalysis.
Q. How can the stereochemical purity of the (R)-enantiomer be validated?
- Methodology : (i) Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10). (ii) Circular Dichroism (CD) : Compare optical rotation with reference standards. (iii) X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for analogous anticoagulant compounds .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology : (i) ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from morpholino, oxazolidinone, and thiophene moieties. (ii) IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1750 cm⁻¹ for oxazolidinone and carboxamide groups. (iii) High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-TOF (e.g., [M+H]⁺ calculated for C₂₁H₂₁ClN₃O₅S: 462.0821) .
Advanced Research Questions
Q. How does the compound’s anticoagulant activity compare to structurally related inhibitors like Zifaxaban?
- Methodology : (i) In Vitro Assays : Measure FXa inhibition using chromogenic substrates (e.g., S-2222) and compare IC₅₀ values. (ii) Molecular Docking : Simulate binding to FXa’s active site (PDB: 2W26) to assess interactions (e.g., hydrogen bonding with Tyr228, π-stacking with Trp215). (iii) Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or oxazolidinone rings to evaluate potency changes. Evidence suggests 3-oxomorpholino enhances target affinity by mimicking natural substrate interactions .
Q. What experimental approaches resolve contradictions in solubility data across different solvent systems?
- Methodology : (i) Solubility Screening : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). (ii) Thermodynamic Analysis : Calculate Hansen solubility parameters to identify mismatches between compound and solvent polarity. (iii) Co-solvency Studies : Optimize solubility using PEG 400 or cyclodextrins, noting that oxazolidinone derivatives often require hydrophilic excipients .
Q. How can metabolic stability be improved without compromising target binding?
- Methodology : (i) Liver Microsome Assays : Identify metabolic hotspots (e.g., morpholino oxidation) via LC-MS metabolite profiling. (ii) Isotope Labeling : Track ³H/¹⁴C-labeled compounds in hepatocyte cultures to quantify clearance rates. (iii) Prodrug Design : Mask labile groups (e.g., esterify carboxamide) to enhance bioavailability, as seen in related thiophene derivatives .
Q. What strategies mitigate crystallinity issues in formulation development?
- Methodology : (i) Polymorph Screening : Use solvent-drop grinding or temperature cycling to identify stable crystalline forms. (ii) Amorphization : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying. (iii) Co-crystallization : Co-formulate with carboxylic acids (e.g., succinic acid) to improve dissolution, guided by thermal analysis (DSC/TGA) .
Methodological Notes
- Contradictory Data Handling : Cross-validate synthetic yields and bioactivity using orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Advanced Characterization : Combine synchrotron XRD and solid-state NMR for polymorphic form analysis, critical for patentability and regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
